噻唑烷盐酸盐

描述

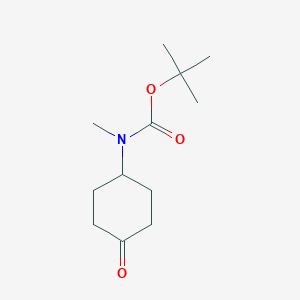

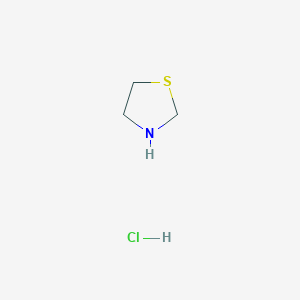

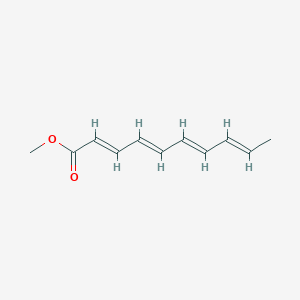

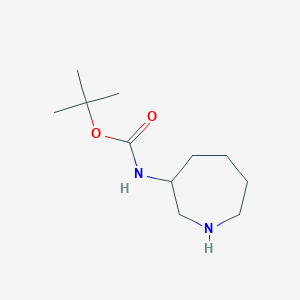

Thiazolidine hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse biological properties and potential applications in medicinal chemistry. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are key structural features in various natural and bioactive compounds. The presence of sulfur in the first position and nitrogen in the third position of the ring structure is known to enhance pharmacological properties, making thiazolidines valuable in drug synthesis and design .

Synthesis Analysis

The synthesis of thiazolidine derivatives has been approached through various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry techniques. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. For instance, a one-pot three-component reaction has been developed to synthesize thiazolidinones by reacting 2-amino-1-phenylethanone hydrochloride with an aromatic aldehyde and mercaptoacetic acid, demonstrating excellent chemoselectivity and yield . Additionally, eco-friendly synthesis methods using ionic liquids as catalysts have been reported, which offer advantages such as high yields, mild reaction conditions, and minimal environmental impact .

Molecular Structure Analysis

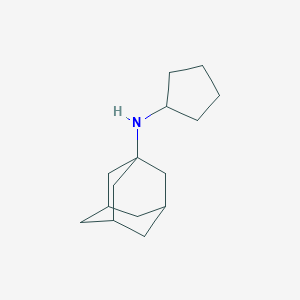

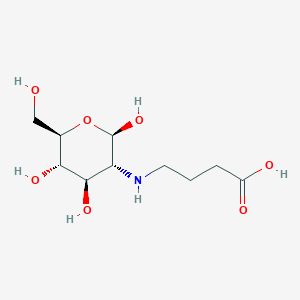

Thiazolidine derivatives exhibit a wide range of molecular structures, which contribute to their diverse biological activities. The core thiazolidine ring can be functionalized with various substituents, leading to compounds with different pharmacological profiles. For example, thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as influenza neuraminidase inhibitors, showcasing the versatility of the thiazolidine scaffold in drug design .

Chemical Reactions Analysis

Thiazolidine derivatives participate in a variety of chemical reactions, which are crucial for their biological activity and therapeutic applications. The synthesis of thiazolidin-4-yl-1,3,4-oxadiazoles involves two sequential multicomponent reactions, demonstrating the potential of thiazolidines in complex molecule construction . Moreover, the diastereoselective addition of chlorotitanium enolates of N-acyl thiazolidinethiones to O-methyl oximes has been reported, highlighting the synthetic utility of thiazolidines in stereoselective organic synthesis .

Physical and Chemical Properties Analysis

Thiazolidine derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. These properties are critical for their biological activity and potential therapeutic applications. For instance, thiazolidine-2,4-dione derivatives have been explored for their interactions with key protein targets in various pathological conditions, indicating the importance of understanding their molecular interactions for drug development . Additionally, thiazolidine-4-carboxylic acid has been studied for its antioxidant properties and potential value in geriatric medicine, further underscoring the significance of the physical and chemical properties of thiazolidine derivatives .

科学研究应用

抗癌研究

噻唑烷衍生物因其潜在的抗癌特性而被广泛研究。由于其广泛的生物活性,包括抑制癌细胞生长的能力,噻唑烷骨架被认为是“神奇分子”。研究人员正在探索噻唑烷盐酸盐作为开发针对各种癌症途径的新治疗剂的基础 .

抗糖尿病活性

噻唑烷盐酸盐的抗糖尿病特性引起了极大兴趣。它已被证明具有降血糖作用,使其成为开发新型抗糖尿病药物的有希望的候选药物。 其作用机制通常与增强胰岛素敏感性和葡萄糖摄取有关 .

抗菌和抗病毒应用

噻唑烷盐酸盐已显示出抗菌和抗病毒活性,使其在对抗传染病方面具有价值。 其结构允许开发能够抑制各种细菌和病毒生长的化合物,为创建新型抗生素和抗病毒药物提供了途径 .

抗炎和镇痛作用

该化合物的抗炎和镇痛作用有据可查。 噻唑烷盐酸盐可用于开发缓解炎症和疼痛的药物,这对关节炎和其他炎症性疾病等疾病有益 .

神经保护特性

研究表明噻唑烷盐酸盐可能具有神经保护特性。 这使其成为治疗神经退行性疾病的潜在候选药物,在这些疾病中,保护神经细胞免受损伤至关重要 .

抗氧化活性

噻唑烷盐酸盐的抗氧化活性是另一个研究领域。 通过对抗氧化应激,它可以有助于预防各种疾病,并保护人体组织免受自由基造成的损伤 .

化学合成和药物设计

噻唑烷盐酸盐是化学合成和药物设计中的关键中间体。 其反应性和稳定性使其适用于点击型反应,点击型反应在复杂分子(包括药物)的合成中必不可少 .

绿色化学应用

该化合物在绿色化学中的作用值得注意。它用于合成对环境友好的有机组合,促进更清洁的反应剖面和催化剂回收。 这与可持续化学的原则以及开发环保合成方法相一致 .

作用机制

Target of Action

Thiazolidine hydrochloride primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound’s interaction with these targets has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Mode of Action

Thiazolidine hydrochloride interacts with its targets through a condensation reaction . This reaction involves 1,2-aminothiols and aldehydes to form thiazolidine . This bio-conjugation reaction is interesting and has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Biochemical Pathways

The biochemical pathways affected by Thiazolidine hydrochloride involve the condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The downstream effects of this pathway include the development of antibody-drug conjugates, protection of N-terminal cysteines, and the development of cyclic peptides .

Pharmacokinetics

The pharmacokinetics of Thiazolidine hydrochloride involve its fast reaction kinetics with 1,2-aminothiols . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of Thiazolidine hydrochloride .

Result of Action

The result of Thiazolidine hydrochloride’s action is the formation of a thiazolidine product . The efficiency of such a reaction towards chemical ligation has also been demonstrated by coupling peptides with small molecule models as well as oligonucleotides .

Action Environment

The action of Thiazolidine hydrochloride is influenced by the physiological environment . The reaction kinetics between 1,2-aminothiols and aldehydes are fast under physiological conditions . It is generally believed that the reaction requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

安全和危害

未来方向

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . This study offers a catalyst-free alternative to click chemistry for conjugating sensitive biomolecules . The thiazolidine click reaction is expected to be introduced to the forefront of bioconjugation reactions .

属性

IUPAC Name |

1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGQQQKGAXDBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of IOTH?

A: IOTH (C3H5N2OSCl) is a planar molecule except for the chlorine atom. [, ] The crystal structure has been determined through X-ray diffraction, revealing orthorhombic crystals with space group Pbca. [, ]

Q2: How does IOTH interact with biological targets?

A: Research suggests that IOTH exhibits inhibitory activity against Bacillus pasteurii urease. [] Molecular docking studies indicate a strong binding affinity between IOTH and the enzyme's active site, surpassing the binding energy of the standard drug acetohydroxamic acid. [] This interaction potentially disrupts the enzyme's function, leading to downstream effects on bacterial metabolism.

Q3: Has computational chemistry been used to study IOTH?

A: Yes, Density Functional Theory (DFT) calculations utilizing the B3LYP method and 6-311+G(2d,p) basis set have been employed to investigate IOTH's electronic structure and properties. [] These calculations provided insights into the compound's frontier molecular orbitals, electrostatic potential map, and non-linear optical properties. [] Additionally, SwissADME was used to assess its drug-likeness. []

Q4: What is known about the structure-activity relationship (SAR) of thiazolidine derivatives?

A: While specific SAR data for IOTH is limited in the provided research, studies on related 3-[(alkylthio)alkyl]thiazolidine hydrochlorides show that variations in the alkyl chain length influence their anti-radiation properties. [] This suggests that structural modifications within this class of compounds can significantly impact their biological activity and potential applications.

Q5: Are there any promising applications for thiazolidine derivatives in medicinal chemistry?

A5: Research suggests potential applications for thiazolidine derivatives in various areas:

- Radioprotective Agents: 3-[(alkylthio)alkyl]thiazolidines exhibit promising anti-radiation activity, particularly when administered orally. [] This suggests their potential use in mitigating radiation-induced damage.

- Intestinal Injury Protection: A zingerone derivative, structurally modified into a thiazolidine hydrochloride (TZC01), demonstrated protective effects against radiation-induced intestinal injury in mice. [] TZC01 promoted crypt cell proliferation and differentiation, indicating its potential therapeutic use in mitigating gastrointestinal side effects of radiotherapy.

Q6: What analytical techniques are employed in characterizing and quantifying thiazolidine hydrochlorides?

A: X-ray diffraction has been instrumental in elucidating the crystal structure of IOTH. [, ] This technique provides detailed information about the compound's molecular geometry and arrangement within the crystal lattice. Further research likely employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation and purity assessment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)